molecular formula C14H12BrN3O3 B5861667 2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B5861667
M. Wt: 350.17 g/mol
InChI Key: GMFYYSUEPKYPRH-CAOOACKPSA-N
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Description

2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid is a complex organic compound that features a brominated phenoxyacetic acid core with a pyridinylhydrazinylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of a phenol derivative to introduce the bromine atom at the desired position.

    Formation of Phenoxyacetic Acid: The brominated phenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Hydrazone Formation: The phenoxyacetic acid derivative is then reacted with pyridine-2-carbohydrazide to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazone moiety can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of hydrazone derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydrazone moiety can interact with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid Derivatives: Compounds like phenoxyacetic acid and its halogenated derivatives share a similar core structure.

    Hydrazone Derivatives: Compounds containing hydrazone linkages, such as pyridinylhydrazones, are structurally related.

Uniqueness

The uniqueness of 2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid lies in its combination of a brominated phenoxyacetic acid core with a pyridinylhydrazone moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-[4-bromo-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c15-11-4-5-12(21-9-14(19)20)10(7-11)8-17-18-13-3-1-2-6-16-13/h1-8H,9H2,(H,16,18)(H,19,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFYYSUEPKYPRH-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=C(C=CC(=C2)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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